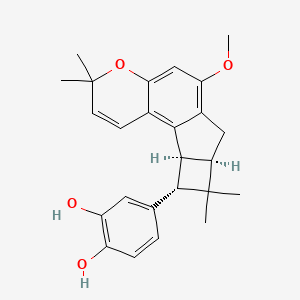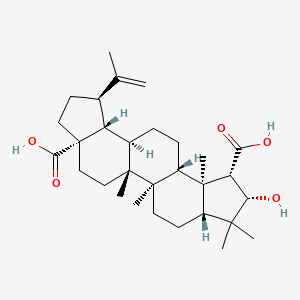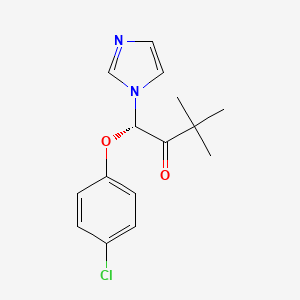
(S)-climbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-climbazole is the (S)-enantiomer of 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one. It is an enantiomer of a (R)-climbazole.
Wissenschaftliche Forschungsanwendungen
Environmental Impact on Aquatic Life
Climbazole, used in personal care products, can affect aquatic life. For instance, Zhang et al. (2019) found that climbazole exposure in zebrafish eleutheroembryos significantly down-regulated genes related to circadian rhythm and steroidogenesis. Additionally, transcripts involved in inflammation, oxidative stress, oocyte maturation, and sexual differentiation were modulated at higher concentrations, with potential biomarkers identified in embryonic zebrafish (Zhang et al., 2019).
Toxicity and Biodegradation
Pan et al. (2018) studied the interaction between climbazole and freshwater microalgae Scenedesmus obliquus. They observed that biotransformation was the main mechanism for removing climbazole, with over 88% removed across treatments after 12 days. The biotransformation products showed much lower toxicity compared to climbazole (Pan, Peng, & Ying, 2018).
Impact on Cytochrome P450 and Drug-Metabolizing Enzymes
Kobayashi et al. (2002) found that climbazole affects hepatic microsomal cytochrome P450 (P450) and drug-metabolizing enzymes in rats. Climbazole induced and inhibited various P450-dependent enzymes and increased the activity of certain transferases (Kobayashi et al., 2002).
Ecotoxicity Evaluation
The ecotoxicity of climbazole was evaluated by Richter et al. (2013), who found that climbazole is particularly toxic to primary producers like Lemna minor and Avena sativa. The study indicated a potential growth-retarding mode of action of climbazole on plants (Richter, Wick, Ternes, & Coors, 2013).
Fate Modeling and Risk Assessment
Zhang et al. (2015) conducted a multimedia fate modeling and risk assessment of climbazole in China. They estimated the contamination levels and mass inventories of climbazole in various environmental compartments, highlighting the high risks posed by climbazole in sediment in certain river basins (Zhang, Ying, Chen, Liu, & Zhao, 2015).
Reproductive Toxicity in Zebrafish
Liao et al. (2021) explored the reproductive toxicity of climbazole in male zebrafish. They found that climbazole exposure induced oxidative stress in zebrafish testes, triggered testicular cell apoptosis, and inhibited essential sex hormone synthesis, affecting sperm production (Liao, Chen, Zou, Lin, Chen, Wang, Qi, & Cai, 2021).
Eigenschaften
Molekularformel |
C15H17ClN2O2 |
|---|---|
Molekulargewicht |
292.76 g/mol |
IUPAC-Name |
(1S)-1-(4-chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3/t14-/m0/s1 |
InChI-Schlüssel |
OWEGWHBOCFMBLP-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)(C)C(=O)[C@@H](N1C=CN=C1)OC2=CC=C(C=C2)Cl |
SMILES |
CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Hydroxy-7-(hydroxymethyl)-4-methylenehexahydrocyclopenta[c]pyran-1(3h)-one](/img/structure/B1264837.png)
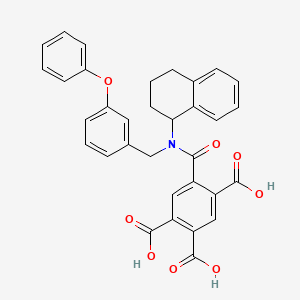
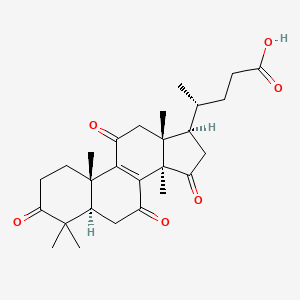
![N-{(1r)-3-Phenyl-1-[2-(Phenylsulfonyl)ethyl]propyl}-N~2~-(Piperazin-1-Ylcarbonyl)-L-Leucinamide](/img/structure/B1264841.png)
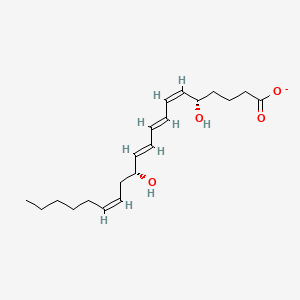


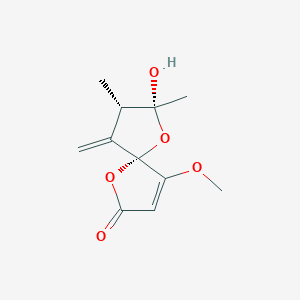
![N-phenylcarbamic acid [(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1264847.png)
![3-(2-Fluorophenyl)-3-phenyl-3h-naphtho[2,1-b]pyran](/img/structure/B1264850.png)

